molecular formula C10H12O4 B1295305 Methyl 2,4-dimethoxybenzoate CAS No. 2150-41-6

Methyl 2,4-dimethoxybenzoate

Cat. No. B1295305
CAS RN: 2150-41-6
M. Wt: 196.2 g/mol
InChI Key: IHIJFZWLGPEYPJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxybenzoate is a chemical compound that is part of a broader class of substances known for their various applications in pharmaceuticals, food preservation, and organic synthesis. While the provided papers do not directly discuss methyl 2,4-dimethoxybenzoate, they do provide insights into related compounds that can help infer the properties and synthesis of the target molecule.

Synthesis Analysis

The synthesis of related methyl esters and dimethoxybenzoic acids can be complex, involving multiple steps and conditions that need to be optimized. For instance, the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates involves the use of acid chlorides or ortho acetals with an acid catalyst, although some compounds showed decomposition during purification . Similarly, the synthesis of 2,4-dimethoxybenezoyl chloride from 2,4-dihydroxybenzoic acid requires methylation followed by chlorination, with specific conditions to achieve a total yield of 74.1% . These methods could potentially be adapted for the synthesis of methyl 2,4-dimethoxybenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques, including single crystal X-ray diffraction and computational methods such as Hartree Fock (HF) and Density Functional Theory (DFT) . For example, the crystal structure of 2,6-dimethoxybenzoic acid revealed a non-planar independent molecule with a twisted carboxy group due to steric hindrance from methoxy substituents . These analyses are crucial for understanding the molecular geometry and electronic properties of the compounds, which can be related to methyl 2,4-dimethoxybenzoate.

Chemical Reactions Analysis

The chemical reactivity of dimethoxybenzoic acid derivatives can be quite varied. For instance, methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate was synthesized through a multi-step process involving condensation and hydrogenation reactions . Another example is the Diels-Alder reaction used to synthesize methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, which demonstrates the potential for cycloaddition reactions in creating complex molecular architectures . These reactions provide insights into the types of chemical transformations that methyl 2,4-dimethoxybenzoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzoic acid derivatives can be inferred from their molecular structures and synthesis pathways. For example, the presence of methoxy groups can influence the solubility and reactivity of the compounds. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, can affect the melting points and stability of the crystals . Additionally, the electronic properties, such as the energies of the frontier orbitals, can provide information on the reactivity and potential pharmaceutical applications of these compounds .

Scientific Research Applications

1. Structural and Conformational Studies

Methyl 2,4-dimethoxybenzoate, along with related compounds, has been studied for its molecular structure and conformation. Barich et al. (2004) explored the planar structures of 2,4-dimethoxybenzoic acid and its derivatives, highlighting the influence of steric interactions on molecular orientation (Barich et al., 2004). Additionally, Exner et al. (1999) analyzed the conformation of mono- and dimethoxybenzoic acids, focusing on intramolecular hydrogen bonding and its effects on acidity and molecular structure (Exner et al., 1999).

Safety And Hazards

Methyl 2,4-dimethoxybenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and harmful to aquatic life . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

methyl 2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIJFZWLGPEYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175839
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dimethoxybenzoate

CAS RN

2150-41-6
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,4-dimethoxybenzoate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g of 2,4-dihydroxybenzoic acid, 269 g of potassium carbonate, 123 mL of dimethyl sulfate, and 500 mL of N,N-dimethylformamide were suspended together, and this suspension was stirred for 6.5 hours at 70 to 80° C. Further, 90 g of potassium carbonate and 61 mL of dimethyl sulfate were added to this suspension, which was stirred for another 4 hours at 110 to 115° C. This reaction mixture was added to a mixture of ethyl acetate and water, and adjusted to pH 2 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=1:2] to yield 54 g of methyl 2,4-dimethoxybenzoate as yellow oil.
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50 g
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269 g
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123 mL
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90 g
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61 mL
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Synthesis routes and methods II

Procedure details

2.1 1 ml of conc. sulfuric acid is added to a solution of 100 g of 2,4-dimethoxybenzoic acid in 500 ml of methanol, and the mixture is refluxed for 14 hours. The mixture is cooled, the solvent is removed, the residue is dissolved in 1 litre of MTB, the solution is washed three times with 200 ml of water each time and dried, and the solvent is removed, giving 105.5 g of methyl 2,4-dimethoxybenzoate.
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2.1
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1 mL
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100 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
MY Lui, KS Lokare, E Hemming, JNG Stanley… - RSC …, 2016 - pubs.rsc.org
Using a focused microwave reactor, methylation with dimethyl carbonate (DMC) of 1,2- and 1,4-dihydroxybenzene derivatives, found in the product spectrum of lignin depolymerisation, …
Number of citations: 18 pubs.rsc.org
CR Unelius, G Nordlander, H Nordenhem… - Journal of chemical …, 2006 - Springer
Aromatic organic compounds found in the feces of the pine weevil, Hylobius abietis (L.) (Coleoptera: Curculionidae), have been shown to deter feeding behavior in this species, which is …
Number of citations: 40 link.springer.com
Y Kawase - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
In the synthesis of isoflavones, 2-hydroxyphenyl benzyl ketones (2-hydroxydeoxybenzoins) have often been used for the starting materials. The preparation of these ketones is usually …
Number of citations: 9 www.journal.csj.jp
R Lyman, A Livingston, E Bickoff… - The Journal of Organic …, 1958 - ACS Publications
During recent work on the characterization of the naturally occurring estrogen, coumestrol, 2 it became necessary to preparethe 2, 4-dimethoxy and 2-hydroxy-4-methoxybenzoic acids. …
Number of citations: 16 pubs.acs.org
JL Lambert, TC Bird, MD Rogers, JV Paukstelis - Analyst, 1981 - pubs.rsc.org
Polymethoxytriphenylmethanols are unique one-colour pH indicator dyes that are colourless in weakly acidic, neutral or basic solution (hydroxylic form) and red to violet in acidic …
Number of citations: 4 pubs.rsc.org
KN Scott - Journal of Magnetic Resonance (1969), 1970 - Elsevier
Precise values of aromatic proton chemical shifts and coupling constants for phenol, anisole, and 22 hydroxy- and methoxy-substituted benzoic acids and methyl benzoates were …
Number of citations: 52 www.sciencedirect.com
TM Cresp, MV Sargent, JA Elix… - Journal of the Chemical …, 1973 - pubs.rsc.org
Formylation with dichloromethyl methyl either and titanium(IV)chloride in dichloromethane, and bromination with bromine and titanium(IV)chloride in dichloromethane, of methyl 2,4-…
Number of citations: 31 pubs.rsc.org
LS Erre, G Micera, F Cariati - Polyhedron, 1987 - Elsevier
Cu(II) complexes of 2-methoxybenzoic acid (MBH), 2,x-dimethoxybenzoic acids (2,x-DMBH; x = 3, 4, 5 and 6) and 3,y-dimethoxybenzoic acids (3,y-DMBH; y = 4 and 5) have been …
Number of citations: 22 www.sciencedirect.com
A Nishinaga, T Tojo, H Tomita… - Journal of the Chemical …, 1979 - pubs.rsc.org
3-Hydroxyflavones, except those containing a 7-hydroxy-group, undergo base-catalysed oxygenolysis under mild conditions leading to oxidative cleavage of the heterocyclic ring to …
Number of citations: 62 pubs.rsc.org
ES Nakamura, F Kurosaki, M Arisawa, T Mukainaka… - Cancer Letters, 2002 - Elsevier
The anti-tumor promoting effects of fruits of Caesalpinia ferrea Mart. (Leguminosae) were tested by the in vitro Epstein–Barr virus early antigen (EBV-EA) activation assay, and its active …
Number of citations: 97 www.sciencedirect.com

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